3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole
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Overview
Description
3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole: is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include hydrazines, aldehydes, and ketones, which undergo cyclization to form the pyrazole rings. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole
- 3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-phenylpyrazole
- 3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-(4-methylphenyl)pyrazole
Uniqueness
Compared to similar compounds, 3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole is unique due to its specific substitution pattern on the pyrazole rings and the presence of a 3-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24N6 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methyl-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C21H24N6/c1-13-8-7-9-17(10-13)27-21(19-12-23-26(6)16(19)4)14(2)20(24-27)18-11-22-25(5)15(18)3/h7-12H,1-6H3 |
InChI Key |
IKYGJPHRIUXNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=C(N(N=C3)C)C)C)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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